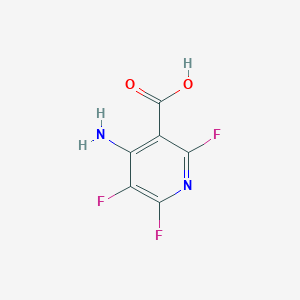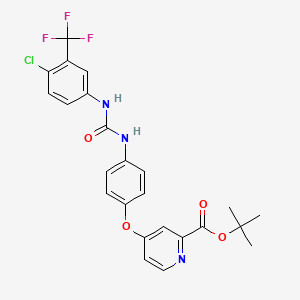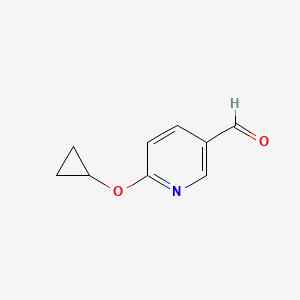
4-Amino-2,5,6-trifluoronicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,5,6-trifluoronicotinic acid is a halogenated derivative of nicotinic acid. This compound is characterized by the presence of three fluorine atoms and an amino group attached to the pyridine ring. It has a molecular formula of C₆H₃F₃N₂O₂ and a molecular weight of 192.1 g/mol . This compound is known for its ability to inhibit the synthesis of nucleosides and deazapurines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,5,6-trifluoronicotinic acid involves several synthetic routes. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. The intermediate products are then subjected to further reactions to obtain the final compound.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are generally cheap and easily obtained, and the operation is designed to be simple and convenient. The separation and purification of the products at each step are crucial to ensure the quality of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,5,6-trifluoronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Amino-2,5,6-trifluoronicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its ability to inhibit nucleoside synthesis makes it a potential candidate for developing new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-2,5,6-trifluoronicotinic acid involves its ability to inhibit the synthesis of nucleosides and deazapurines. This inhibition occurs through the interaction of the compound with specific enzymes involved in the nucleoside synthesis pathway. The molecular targets and pathways involved include the inhibition of key enzymes that catalyze the formation of nucleosides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Amino-2,5,6-trifluoronicotinic acid include:
4-Trifluoromethyl nicotinic acid: This compound has a trifluoromethyl group instead of an amino group.
2,4-Difluoronicotinic acid: This compound has two fluorine atoms instead of three.
4-Amino-3,5-difluoronicotinic acid: This compound has an amino group and two fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms and an amino group makes it a valuable intermediate in various chemical reactions and a potential candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C6H3F3N2O2 |
|---|---|
Molekulargewicht |
192.10 g/mol |
IUPAC-Name |
4-amino-2,5,6-trifluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-3(10)1(6(12)13)4(8)11-5(2)9/h(H2,10,11)(H,12,13) |
InChI-Schlüssel |
GZQDCULJVSZHDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(N=C1F)F)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)




![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)

![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)



